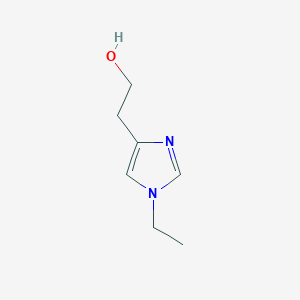

2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12N2O |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

2-(1-ethylimidazol-4-yl)ethanol |

InChI |

InChI=1S/C7H12N2O/c1-2-9-5-7(3-4-10)8-6-9/h5-6,10H,2-4H2,1H3 |

InChI Key |

YEUGZQRUQCABAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(N=C1)CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 1 Ethyl 1h Imidazol 4 Yl Ethan 1 Ol and Its Derivatives

Strategic Approaches to Imidazole (B134444) Ring Formation and Functionalization

The construction of the 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol molecule requires a carefully planned sequence of reactions to ensure the correct placement of substituents on the imidazole core. Key considerations include the formation of the heterocyclic ring itself, the introduction of the N-ethyl group, and the regioselective installation of the 2-hydroxyethyl side chain at the C4 position.

The formation of the imidazole ring is the foundational step in the synthesis. Cyclocondensation reactions are a common and effective method for this purpose. These reactions typically involve the condensation of three key components to form the five-membered ring.

One of the earliest and most fundamental methods is the Debus synthesis , first reported in 1858, which uses a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. While this method is versatile for creating C-substituted imidazoles, it can suffer from low yields.

More contemporary and higher-yielding cyclocondensation strategies often involve the reaction of α-dicarbonyls or α-hydroxyketones with aldehydes and a source of nitrogen, such as ammonium (B1175870) acetate. For instance, the condensation of an α-haloketone with an amidine is a widely used approach to form substituted imidazoles. The general mechanism involves the initial reaction of the amidine with the ketone, followed by cyclization and dehydration to yield the aromatic imidazole ring.

| Reactant A | Reactant B | Nitrogen Source | Catalyst/Conditions | Product Type |

| α-Diketone (e.g., Benzil) | Aldehyde | Ammonium Acetate | Acetic Acid, Reflux | 2,4,5-Trisubstituted Imidazole |

| α-Hydroxyketone | Aldehyde | Ammonia | Heat | Substituted Imidazole |

| α-Haloketone | Amidine | - | Base | 1,2,4-Trisubstituted Imidazole |

Once the imidazole core is formed, the ethyl group must be introduced at the N1 position. N-alkylation of imidazoles is a well-established transformation. The choice of method often depends on the other functional groups present in the molecule and the desired regioselectivity. Since the two nitrogen atoms in an unsubstituted imidazole are tautomeric, alkylation can potentially lead to a mixture of N1 and N3 substituted products if the ring is asymmetrically substituted at the C4 and C5 positions.

For a 4-substituted imidazole, direct alkylation typically favors the N1 product due to steric hindrance. Common methods for N-ethylation include:

Reaction with Alkyl Halides: Using ethyl iodide or ethyl bromide in the presence of a base (e.g., sodium hydride, potassium carbonate) and a polar aprotic solvent (e.g., DMF, acetonitrile) is a standard procedure. derpharmachemica.com

Phase-Transfer Catalysis (PTC): This method is effective for N-alkylation and involves using an alkyl halide with a base like sodium hydroxide (B78521) in a biphasic system, facilitated by a phase-transfer catalyst.

Reductive Amination: While less direct, one could potentially use N-acetylimidazole and reduce the acetyl group, though this is less common for simple ethylation.

A specific method for N1 alkylation of imidazole compounds involves reacting the imidazole with a carbonic ester in the presence of a strong organic tertiary amine catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net

| Alkylating Agent | Base | Solvent | Key Features |

| Ethyl Iodide/Bromide | NaH, K₂CO₃ | DMF, Acetonitrile | Standard, high-yielding method. derpharmachemica.com |

| Diethyl Carbonate | DMAP | Toluene | Green chemistry approach, avoids halide waste. researchgate.net |

| Ethyl Halide | NaOH (aq) | Dichloromethane | Utilizes phase-transfer catalyst for biphasic reaction. |

Attaching the 2-hydroxyethyl group specifically at the C4 position is a significant challenge that requires a regioselective strategy. Direct C-H alkylation of the imidazole ring is often difficult to control. A more reliable approach involves building the ring with a precursor functional group at the C4 position, which can then be converted to the desired ethan-1-ol side chain.

A robust strategy involves the synthesis of an ethyl imidazole-4-carboxylate intermediate. guidechem.com This can be achieved through various routes, including cyclization reactions that incorporate an ester-containing building block. Once this intermediate is obtained, the synthesis can proceed in two steps:

N-Ethylation: The ethyl imidazole-4-carboxylate is N-alkylated as described in the previous section to yield ethyl 1-ethyl-1H-imidazole-4-carboxylate.

Reduction of the Ester: The ester group at the C4 position is then selectively reduced to the primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) are highly effective for this transformation, converting the ester directly to the 2-hydroxyethyl group.

This multi-step approach ensures unambiguous regiochemistry at the C4 position. An analogous strategy is employed in the synthesis of key intermediates for olmesartan, where a Grignard reaction is performed on an ester group at the C4 position of an imidazole ring to install a hydroxyalkyl moiety. jocpr.comchemicalbook.comgoogle.com

Multicomponent Reaction Protocols for Imidazole-Ethanol Scaffolds

Multicomponent reactions (MCRs) offer a powerful and efficient alternative to linear, stepwise synthesis. guidechem.com In an MCR, three or more reactants combine in a single pot to form a product that contains portions of all the starting materials. This approach enhances synthetic efficiency by reducing the number of purification steps, saving time, and minimizing waste.

For the synthesis of imidazole-ethanol scaffolds, an MCR could be designed by choosing starting materials that already contain the necessary fragments. For example, a three-component reaction could theoretically involve:

An α-dicarbonyl or equivalent.

An aldehyde that contains a protected hydroxyl group (e.g., O-silylated acetal).

Ethylamine as the source for both a ring nitrogen and the N-ethyl group.

By carefully selecting the components, it is possible to construct a complex imidazole derivative in a single operation, with the ethanol (B145695) side chain (or a precursor) installed from the outset. While finding a specific MCR that directly yields 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol may be challenging, the principles of MCRs allow for the rapid generation of diverse imidazole libraries, from which leads with the desired scaffold can be identified and optimized. guidechem.com

Derivatization Strategies for the 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol Core

The terminal hydroxyl group of the ethan-1-ol side chain serves as a convenient handle for further molecular derivatization. This allows for the modification of the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which is a common strategy in drug discovery.

Standard organic transformations can be applied to functionalize the primary alcohol of 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol.

Esterification: The hydroxyl group can be readily converted into an ester. This can be achieved through several methods:

Fischer Esterification: Reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid).

Reaction with Acyl Halides or Anhydrides: A more reactive method involves treating the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. This reaction is typically fast and high-yielding. The synthesis of new ester compounds containing heterocyclic moieties is a common practice in medicinal chemistry. rdd.edu.iq

Etherification: The formation of an ether linkage is another common derivatization strategy.

Williamson Ether Synthesis: This classic method involves two steps. First, the alcohol is deprotonated with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. Second, the alkoxide is treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the ether product via an Sₙ2 reaction.

These derivatization reactions open up possibilities for creating a wide range of prodrugs or analogs with potentially improved biological activity or pharmacokinetic profiles.

| Reaction Type | Reagent(s) | Base/Catalyst | Product |

| Esterification | Carboxylic Acid (R-COOH) | H₂SO₄ (catalytic) | Ester (R-COO-R') |

| Acyl Chloride (R-COCl) | Pyridine or Et₃N | Ester (R-COO-R') | |

| Etherification | 1. NaH2. Alkyl Halide (R-X) | - | Ether (R-O-R') |

Modifications on the Imidazole Ring System

The functionalization of the pre-formed imidazole ring in 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol offers a direct route to a diverse range of derivatives. The imidazole ring's aromaticity and electron distribution allow for various substitution reactions, primarily at the C2 and C5 positions, which are not occupied by the ethyl or ethanol side chains. numberanalytics.com The reactivity of the ring can be significantly influenced by the substituents present, pH, and solvent conditions. numberanalytics.com

Key modifications include:

Halogenation: Direct halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms, typically at the C5 position. These halogenated intermediates are valuable precursors for subsequent cross-coupling reactions.

Nitration: The introduction of a nitro group, a potent electron-withdrawing group, can be achieved using standard nitrating agents. This modification significantly alters the electronic properties of the ring and can serve as a handle for further transformations, such as reduction to an amino group.

Metal-Catalyzed Cross-Coupling: Palladium- or copper-catalyzed reactions, such as Suzuki, Stille, or Sonogashira couplings, can be employed to form new carbon-carbon bonds at a halogenated or metalated imidazole position. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. researchgate.net

C-H Functionalization: Modern synthetic methods are increasingly focused on the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. researchgate.net Transition-metal-catalyzed C-H activation can regioselectively introduce new substituents at the C2 or C5 positions of the imidazole ring.

These modifications provide a powerful toolkit for systematically altering the steric and electronic properties of the core scaffold, enabling the exploration of structure-activity relationships.

Table 1: Potential Modifications on the Imidazole Ring of 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol

| Reaction Type | Reagent/Catalyst | Target Position | Potential Product |

| Bromination | N-Bromosuccinimide (NBS) | C5 | 2-(5-Bromo-1-ethyl-1H-imidazol-4-yl)ethan-1-ol |

| Nitration | HNO₃/H₂SO₄ | C5 | 2-(1-Ethyl-5-nitro-1H-imidazol-4-yl)ethan-1-ol |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | C5 (from bromo-derivative) | 2-(1-Ethyl-5-aryl-1H-imidazol-4-yl)ethan-1-ol |

| N-Arylation | Iodobenzene, CuI, K₃PO₄ | N/A (on related scaffolds) | N-Aryl imidazole derivatives nih.gov |

Synthesis of Complex Analogues and Hybrid Structures

Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a prominent strategy in drug discovery to develop compounds with enhanced or dual activities. researchgate.net The 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol scaffold is an excellent platform for creating such complex analogues, primarily by utilizing the terminal hydroxyl group of the ethanol side chain as a reactive handle.

Synthetic strategies for hybrid structures include:

Ester and Ether Linkages: The primary alcohol can be readily converted into esters or ethers. Esterification with various carboxylic acids (e.g., other heterocyclic acids, aromatic acids) or etherification via Williamson synthesis allows for the tethering of diverse molecular fragments.

Amide Coupling: The alcohol can be oxidized to the corresponding carboxylic acid, 2-(1-Ethyl-1H-imidazol-4-yl)acetic acid. This acid can then be coupled with a wide range of amines using standard peptide coupling reagents (e.g., EDC, HOBt) to form amide-linked hybrid molecules.

Click Chemistry: The alcohol can be converted to an azide (B81097) or an alkyne, enabling its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This highly efficient and versatile reaction allows for the covalent linking of the imidazole moiety to other molecules containing a complementary functional group, forming a stable triazole linker.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product containing structural elements from all starting materials, offer an efficient pathway to complex molecules. mdpi.com Derivatives of the title compound could potentially be used as building blocks in MCRs, such as the Ugi or Passerini reactions, to rapidly generate libraries of complex hybrid structures. nih.gov

These approaches have been used to synthesize hybrids of imidazoles with other heterocyclic systems like 1,3,4-thiadiazoles, indoles, and quinolines. researchgate.netmdpi.comresearchgate.net

Table 2: Strategies for Synthesizing Hybrid Structures

| Linkage Type | Reaction | Coupling Partners | Example Hybrid Scaffold |

| Ester | Esterification | Carboxylic Acid (e.g., Nicotinic acid) | 2-(1-Ethyl-1H-imidazol-4-yl)ethyl nicotinate |

| Amide | Amide Coupling | Amine (e.g., 4-Anisidine) | 2-(1-Ethyl-1H-imidazol-4-yl)-N-(4-methoxyphenyl)acetamide |

| Triazole | CuAAC "Click" Reaction | Alkyne or Azide | 1-(Aryl)-4-((2-(1-ethyl-1H-imidazol-4-yl)ethoxy)methyl)-1H-1,2,3-triazole |

| Imidazopyrazine | Condensation/Cyclization | Amide-substituted nitroimidazoles | Fused bicyclic nitroimidazopyrazinone systems nih.gov |

Enantioselective Synthesis and Stereochemical Control for Chiral Derivatives

The synthesis of enantiomerically pure compounds is critical in pharmacology, as different enantiomers of a chiral drug can exhibit significantly different biological activities. While 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol itself is achiral, derivatives with substitution on the ethanol side chain can be chiral. Achieving stereochemical control in the synthesis of these chiral derivatives is a significant challenge.

Prominent methods for enantioselective synthesis include:

Asymmetric Reduction: The most direct approach to a chiral alcohol is the asymmetric reduction of a prochiral ketone precursor, such as 1-(1-Ethyl-1H-imidazol-4-yl)ethan-1-one. This can be achieved using chiral reducing agents or, more commonly, through catalytic hydrogenation or transfer hydrogenation with chiral metal catalysts (e.g., Ru, Rh, Ir complexes) bearing chiral ligands.

Catalytic Asymmetric Addition: The synthesis of chiral tertiary alcohols can be achieved via the catalytic asymmetric addition of carbon nucleophiles to ketones. researchgate.net This strategy allows for the creation of complex chiral centers with high enantioselectivity.

Dynamic Kinetic Resolution (DKR): This method is used to resolve a racemic mixture of chiral alcohols. It combines enzymatic kinetic resolution, often using a lipase (B570770) to selectively acylate one enantiomer, with an in-situ racemization of the slower-reacting enantiomer, typically catalyzed by a transition metal complex. mdpi.com This allows for the theoretical conversion of 100% of the starting racemic mixture into a single enantiomer of the product. mdpi.com

Chiral Catalysts: The use of chiral catalysts, such as chiral phosphoric acids, can promote enantioselective additions of alcohols to imines to form chiral N,O-aminals, demonstrating a pathway to chiral derivatives from related functional groups. organic-chemistry.org Furthermore, cation-directed desymmetrization has emerged as a method for the enantioselective synthesis of axially chiral imidazoles. nih.gov

Table 3: Comparison of Enantioselective Synthesis Methods for Chiral Alcohols

| Method | Principle | Typical Catalyst/Reagent | Key Advantage |

| Asymmetric Reduction | Enantioselective reduction of a prochiral ketone | Chiral Ru- or Rh-phosphine complexes | Direct, high enantiomeric excess (ee) |

| Dynamic Kinetic Resolution | Enzyme-catalyzed resolution combined with in-situ racemization | Lipase (e.g., CAL-B) + Racemization catalyst (e.g., Ru complex) | High theoretical yield (>50%) for one enantiomer |

| Chiral Auxiliary | Covalent attachment of a chiral molecule to guide a stereoselective reaction | Evans auxiliaries, etc. | Reliable stereochemical control |

| Asymmetric Addition | Catalytic addition of nucleophiles to a carbonyl group | Chiral organometallic reagents, chiral Lewis acids | Creation of complex chiral centers |

Continuous Flow Synthesis Techniques and Process Optimization

Continuous flow chemistry has emerged as a powerful technology for the synthesis of pharmaceuticals and fine chemicals, offering significant advantages over traditional batch processing. bohrium.comsci-hub.se These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents or exothermic reactions, precise control over reaction parameters, and simplified scalability. bohrium.comrsc.org The synthesis of heterocyclic compounds, including imidazoles, is well-suited for this technology. rsc.orgresearchgate.net

The application of flow chemistry to the synthesis of 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol and its derivatives can be envisioned in several key steps:

N-Alkylation in Flow: The N-ethylation of an imidazole precursor can be performed efficiently in a flow reactor. For example, a solution of the imidazole can be mixed with an ethylating agent and passed through a heated catalyst bed, such as an acidic zeolite, to produce the N-alkylated product with a simple work-up. thalesnano.com

Process Optimization: Flow chemistry enables rapid and efficient process optimization. By systematically varying parameters such as temperature, residence time, reactant stoichiometry, and pressure, optimal reaction conditions can be quickly identified. rsc.org Modern approaches integrate automated flow systems with machine learning algorithms to explore the reaction space and identify optimal conditions for multiple metrics (e.g., yield, purity, and cost) simultaneously, moving beyond inefficient one-factor-at-a-time optimization. rsc.org

Table 4: Key Parameters for Optimization in Continuous Flow Synthesis of Imidazoles

| Parameter | Description | Impact on Reaction |

| Residence Time | The time reactants spend in the heated reactor zone. | Controls reaction completeness; too short leads to low conversion, too long can cause side reactions. |

| Temperature | The temperature of the reactor coil or catalyst bed. | Affects reaction rate (kinetics); higher temperatures can increase rate but may lead to decomposition. |

| Stoichiometry | The molar ratio of reactants. | Affects yield and selectivity; can be precisely controlled by adjusting pump flow rates. |

| Mixing Efficiency | How effectively reactant streams are combined. | Crucial for fast reactions; efficient mixing prevents local concentration gradients and side product formation. rsc.org |

| Pressure | The back pressure applied to the system. | Allows for heating solvents above their atmospheric boiling points, enabling higher reaction temperatures and rates. |

Comprehensive Spectroscopic and Structural Characterization of 2 1 Ethyl 1h Imidazol 4 Yl Ethan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol, the predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of similar structures, such as 1-ethylimidazole (B1293685) and other substituted imidazoles. tandfonline.comchemicalbook.com

The protons on the imidazole (B134444) ring (H-2 and H-5) are expected to appear in the aromatic region, typically downfield due to the deshielding effect of the ring current. The proton at the C-2 position is generally the most deshielded. The protons of the ethyl and ethanol (B145695) substituents will appear in the aliphatic region.

Key Predicted Resonances and Splitting Patterns:

Imidazole Ring Protons: The H-2 proton is expected as a singlet, while the H-5 proton will also be a singlet.

N-Ethyl Group: The methylene (B1212753) protons (-CH₂-) will appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) will appear as a triplet.

Ethanol Side-Chain: The methylene group adjacent to the imidazole ring (-CH₂-Im) will be a triplet, coupling with the methylene group bearing the hydroxyl function. The methylene group attached to the hydroxyl group (-CH₂-OH) will also be a triplet.

Hydroxyl Proton: The -OH proton signal is typically a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature.

Predicted ¹H NMR Data Table

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (imidazole) | ~7.5-7.7 | s (singlet) | - |

| H-5 (imidazole) | ~6.9-7.1 | s (singlet) | - |

| N-CH₂ (ethyl) | ~3.9-4.1 | q (quartet) | ~7.3 |

| Im-CH₂ (ethanol) | ~2.7-2.9 | t (triplet) | ~6.5 |

| CH₂-OH (ethanol) | ~3.7-3.9 | t (triplet) | ~6.5 |

| CH₃ (ethyl) | ~1.3-1.5 | t (triplet) | ~7.3 |

| OH | Variable (broad) | s (singlet) | - |

Carbon-13 NMR (¹³C NMR) Structural Assignments

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their chemical environment. The predicted chemical shifts for 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol are derived from data on imidazole, 1-ethylimidazole, and related substituted heterocycles. chemicalbook.comorganicchemistrydata.org

The carbon atoms of the imidazole ring (C-2, C-4, C-5) are expected in the range of 115-140 ppm. The carbons of the ethyl and ethanol groups will appear in the more upfield aliphatic region.

Predicted ¹³C NMR Data Table

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (imidazole) | ~136-138 |

| C-4 (imidazole) | ~138-140 |

| C-5 (imidazole) | ~118-120 |

| N-CH₂ (ethyl) | ~44-46 |

| Im-CH₂ (ethanol) | ~28-30 |

| CH₂-OH (ethanol) | ~60-62 |

| CH₃ (ethyl) | ~15-17 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals by showing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically over two or three bonds). sdsu.edu Expected key correlations include:

The N-CH₂ protons of the ethyl group with the CH₃ protons.

The Im-CH₂ protons of the ethanol side-chain with the CH₂-OH protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly attached proton and carbon atoms (¹J-coupling). sdsu.edu It would confirm the assignments made in the 1D spectra by linking each proton signal to its corresponding carbon signal. For example, the proton signal at ~3.9-4.1 ppm would correlate with the carbon signal at ~44-46 ppm (N-CH₂).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds, ²J and ³J). sdsu.edu HMBC is vital for establishing the connectivity of the molecular skeleton. Expected key correlations would include:

Correlation between the N-CH₂ protons and the imidazole ring carbons (C-2 and C-5).

Correlation between the Im-CH₂ protons and the imidazole ring carbons (C-4 and C-5).

Correlation between the imidazole ring proton H-5 and the Im-CH₂ carbon.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides a characteristic fingerprint of a molecule, with specific absorption bands corresponding to different bond vibrations. The analysis for 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol is based on characteristic frequencies for substituted imidazoles and primary alcohols. sci.amspectroscopyonline.comorgchemboulder.com

Predicted FT-IR Data Table

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3500 (broad) | O-H stretch | Alcohol (-OH) |

| 3100-3150 | C-H stretch | Imidazole Ring |

| 2850-2960 | C-H stretch | Aliphatic (ethyl, ethanol) |

| ~1580, ~1480 | C=C and C=N stretch | Imidazole Ring |

| 1350-1470 | C-H bend | Aliphatic (ethyl, ethanol) |

| 1050-1075 | C-O stretch | Primary Alcohol |

| ~650 (broad) | O-H wag (out-of-plane bend) | Alcohol (-OH) |

The most prominent feature would be the broad O-H stretching band around 3350 cm⁻¹, characteristic of hydrogen-bonded alcohols. libretexts.org A strong C-O stretching band for the primary alcohol is expected around 1050 cm⁻¹. quimicaorganica.orgresearchgate.net Aromatic C-H stretches from the imidazole ring will appear above 3100 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹. sci.am The imidazole ring itself will show characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. researchgate.net

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol, Raman spectroscopy would be useful for characterizing the imidazole ring vibrations. niscpr.res.in

The symmetric stretching vibrations of the imidazole ring, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. mdpi.com The C-H stretching vibrations of both the ring and the alkyl chains would also be prominent. While the O-H stretch is typically a weak Raman scatterer, the C-O stretch and C-C skeletal vibrations would be observable. researchgate.net

Predicted Raman Shift Data Table

| Predicted Raman Shift (Δν, cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3150 | C-H stretch (symmetric) | Imidazole Ring |

| 2850-2960 | C-H stretch | Aliphatic (ethyl, ethanol) |

| ~1440-1490 | Ring stretch | Imidazole Ring |

| ~1260-1330 | Ring breathing/deformation | Imidazole Ring |

| 1050-1075 | C-O stretch | Primary Alcohol |

| 800-950 | C-C stretch | Alkyl skeleton |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Detailed analysis of the mass spectrum and fragmentation pattern for 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol is not available in published literature. A proper analysis would require experimental data to determine the molecular ion peak and identify the characteristic fragments, which would elucidate the compound's structure and bonding.

Advanced X-ray Crystallography for Solid-State Structure Determination

The crystal structure of 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol has not been reported in publicly accessible crystallographic databases. A complete description of its solid-state structure, including unit cell dimensions, space group, and key intramolecular interactions, would necessitate single-crystal X-ray diffraction analysis.

Theoretical and Computational Chemistry Studies of 2 1 Ethyl 1h Imidazol 4 Yl Ethan 1 Ol

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While QSAR studies are prevalent for various classes of imidazole (B134444) derivatives, a comprehensive search of scientific literature reveals a notable absence of specific QSAR models developed for 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol.

However, the principles of QSAR can be discussed in the context of related imidazole-containing molecules to provide a theoretical framework for how such studies, if conducted, might offer mechanistic insights into the activity of 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol.

General Principles of QSAR Applicable to Imidazole Derivatives

QSAR models are typically developed using a dataset of compounds with known biological activities. For a hypothetical QSAR study on a series of analogs of 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol, the following steps and considerations would be crucial:

Dataset Selection: A series of structurally similar compounds with varying substituents on the imidazole ring, the ethyl chain, or the hydroxyl group would be synthesized and their biological activity (e.g., receptor binding affinity, enzyme inhibition) would be experimentally determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: These describe the distribution of electrons in the molecule and include parameters like partial charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). For imidazole derivatives, the electronic properties of the imidazole ring are often critical for their biological interactions.

Steric Descriptors: These relate to the size and shape of the molecule. Parameters such as molecular weight, volume, surface area, and specific steric indices (e.g., Taft steric parameters) would be important, particularly concerning how the ethyl group and other substituents fit into a biological target's binding site.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is the most common descriptor for hydrophobicity. The balance between hydrophilic (the hydroxyl and imidazole groups) and hydrophobic (the ethyl group) parts of 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol would be a key factor in its pharmacokinetic and pharmacodynamic properties.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity of atoms.

Model Development and Validation: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to build a mathematical model correlating the descriptors with the biological activity. The predictive power and robustness of the resulting QSAR model would be rigorously validated using internal and external validation techniques.

Hypothetical Mechanistic Insights from a QSAR Model

A validated QSAR model for a series of 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol analogs could provide the following mechanistic insights:

Identification of Key Structural Features: The model would highlight which molecular properties (e.g., steric bulk at a specific position, electronic nature of a substituent) are most influential for the observed biological activity. For instance, a positive correlation with a steric descriptor for the substituent at the N-1 position of the imidazole ring might suggest a large hydrophobic pocket in the target's binding site.

Understanding Receptor/Enzyme Interactions: The nature of the important descriptors can infer the types of interactions involved in the binding process. A significant contribution from electrostatic descriptors would point towards the importance of hydrogen bonding or ionic interactions, likely involving the nitrogen atoms of the imidazole ring or the terminal hydroxyl group.

Guidance for Rational Drug Design: The QSAR model would serve as a predictive tool to design new, more potent analogs. By understanding the structure-activity relationship, medicinal chemists could propose modifications to the lead compound, 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol, to enhance its desired activity.

Illustrative Data for a Hypothetical QSAR Study

While no specific data exists for 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol, the following table illustrates the type of data that would be generated and used in a QSAR study of a hypothetical series of analogs.

| Compound ID | R-group (at N-1) | LogP | Molecular Weight ( g/mol ) | Electronic Energy (au) | Predicted Activity (pIC50) | Experimental Activity (pIC50) |

| 1 | -CH2CH3 | 1.25 | 154.21 | -550.1 | 6.5 | 6.4 |

| 2 | -CH3 | 0.85 | 140.18 | -530.5 | 6.2 | 6.1 |

| 3 | -H | 0.45 | 126.15 | -510.9 | 5.8 | 5.9 |

| 4 | -CH2CH2CH3 | 1.65 | 168.24 | -570.3 | 6.8 | 6.7 |

| 5 | -Phenyl | 2.50 | 202.25 | -650.7 | 7.2 | 7.1 |

Chemical Reactivity and Reaction Mechanisms of 2 1 Ethyl 1h Imidazol 4 Yl Ethan 1 Ol

Reactivity of the Imidazole (B134444) Nitrogen Atoms

The imidazole ring of 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol contains two nitrogen atoms, each with unique electronic properties that influence the molecule's reactivity. The N-1 nitrogen is substituted with an ethyl group, rendering it a tertiary amine integrated into an aromatic system. The N-3 nitrogen, with its available lone pair of electrons, is the primary site of nucleophilic and coordination activity.

Nucleophilic Characteristics and Alkylation Reactions

The N-3 nitrogen atom of the imidazole ring in 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol possesses a lone pair of electrons, making it a nucleophilic center. This characteristic allows it to participate in various chemical reactions, most notably alkylation. In the presence of an alkylating agent, such as an alkyl halide, the N-3 nitrogen can attack the electrophilic carbon, leading to the formation of a quaternary imidazolium (B1220033) salt.

The general mechanism for the N-alkylation of an imidazole derivative is as follows:

The nucleophilic N-3 nitrogen of the imidazole ring attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide).

This results in the formation of a new carbon-nitrogen bond and a positively charged imidazolium cation.

The displaced halide ion acts as the counter-ion to the imidazolium salt.

This reaction is a common method for the synthesis of various N-alkylated imidazole derivatives. The reactivity in these alkylation reactions can be influenced by the nature of the alkylating agent and the reaction conditions, such as the solvent and temperature.

Coordination Chemistry with Metal Centers

The nitrogen atoms of the imidazole ring, particularly the N-3 atom, are excellent ligands for coordination with a variety of metal centers. This ability to form stable metal complexes is a well-documented characteristic of imidazole and its derivatives. 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol can act as a ligand, donating the lone pair of electrons from its N-3 nitrogen to a vacant orbital of a metal ion to form a coordinate bond.

Furthermore, the presence of the hydroxyl group on the ethan-1-ol substituent introduces the possibility of bidentate coordination. Depending on the metal ion and the reaction conditions, the molecule can coordinate through both the N-3 nitrogen and the oxygen of the hydroxyl group, forming a stable chelate ring. This dual-point attachment enhances the stability of the resulting metal complexes.

The coordination behavior can be summarized in the following table:

| Coordination Mode | Coordinating Atoms | Resulting Complex |

|---|---|---|

| Monodentate | N-3 of imidazole ring | Simple coordination complex |

| Bidentate (Chelation) | N-3 of imidazole ring and O of hydroxyl group | Chelate complex with enhanced stability |

Reactivity of the Hydroxyl Group

The primary alcohol functional group (-CH2OH) on the side chain of 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol is a key site for a variety of chemical transformations, including oxidation, reduction, esterification, and etherification.

Oxidation and Reduction Pathways

Oxidation: The primary alcohol group of 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol can be oxidized to form an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. libretexts.org

Partial Oxidation to Aldehyde: Using a mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC), or under controlled conditions with reagents like acidified potassium dichromate where the product is removed as it forms, the primary alcohol can be selectively oxidized to 2-(1-ethyl-1H-imidazol-4-yl)acetaldehyde. libretexts.org

Complete Oxidation to Carboxylic Acid: In the presence of a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO4) or by using an excess of acidified potassium dichromate and heating under reflux, the primary alcohol will be fully oxidized to 2-(1-ethyl-1H-imidazol-4-yl)acetic acid. libretexts.org

Reduction: While the hydroxyl group itself is not readily reduced, the corresponding carbonyl compounds (aldehyde or ketone) can be reduced to form 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol. For instance, the reduction of a precursor ketone, 2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone, using a reducing agent like potassium borohydride, yields the corresponding alcohol. This demonstrates the feasibility of the reduction pathway to access this alcohol from an oxidized precursor.

Esterification and Etherification Reactions

Esterification: The hydroxyl group of 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol can react with carboxylic acids or their derivatives (such as acid chlorides or acid anhydrides) to form esters. libretexts.org

Fischer Esterification: This reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid. masterorganicchemistry.com The reaction is reversible, and the equilibrium can be shifted towards the ester product by removing water as it is formed. masterorganicchemistry.com

Reaction with Acid Chlorides: A more vigorous and often irreversible method involves the reaction of the alcohol with an acid chloride. libretexts.org This reaction is typically carried out at room temperature and produces the ester and hydrogen chloride gas. libretexts.orgyoutube.com A series of 1-phenyl-2-(1H-imidazol-1-yl)ethanol esters have been synthesized, demonstrating the applicability of this reaction to similar structures. researchgate.netresearchgate.net

Etherification: The hydroxyl group can also be converted into an ether. A common method for this transformation is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This SN2 reaction involves two steps: wikipedia.orgmasterorganicchemistry.com

Deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide ion.

Reaction of the alkoxide with an alkyl halide to form the ether. wikipedia.org

For this reaction to be effective, the alkylating agent should ideally be a primary alkyl halide to minimize competing elimination reactions. wikipedia.org

Ring Stability and Degradation Pathways of the Imidazole Core

The degradation pathways can be influenced by the substitution pattern on the imidazole ring. For instance, polyalkylated imidazoles have been found to be less stable towards oxidation compared to unsubstituted imidazole. ntnu.no The degradation can be initiated by oxidation on the imidazole ring itself or on the alkyl substituents. ntnu.no In some cases, this can lead to the formation of an epoxide as a likely product from the initial oxidation, which can then undergo further reactions leading to ring cleavage. ntnu.no The presence of an ethyl group at the N-1 position can influence the electron density of the ring and may affect its susceptibility to oxidative attack. Forced degradation studies on imidazole-containing pharmaceuticals have shown that the imidazole moiety can be liable to base-mediated autoxidation and can also be oxidized in the presence of reagents like hydrogen peroxide. nih.gov

The degradation of the imidazole core can result in the formation of smaller molecules, such as acids and amides. ntnu.no For example, the oxidative degradation of some trimethyl- and tetramethylimidazoles has been shown to produce acetic acid and acetamide (B32628) as major degradation products. ntnu.no

Applications and Future Directions in Advanced Chemical Research

Utilization as Synthetic Building Blocks for Complex Organic Molecules

The bifunctional nature of 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol makes it a highly versatile precursor in the construction of more complex molecular architectures. The imidazole (B134444) ring, with its nucleophilic nitrogen atoms, and the hydroxyl group of the ethanol (B145695) side chain offer multiple reaction sites for elaboration. rsc.org

Organic chemists leverage this reactivity to incorporate the ethyl-imidazole moiety into larger, more intricate structures. The hydroxyl group can be readily converted into other functional groups, such as halides or tosylates, to facilitate nucleophilic substitution reactions. Furthermore, the nitrogen atoms of the imidazole ring can be alkylated or participate in metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These synthetic strategies are crucial for the assembly of natural products, pharmaceuticals, and other target molecules with desired properties.

Role in Medicinal Chemistry Research as Scaffolds for Bioactive Compounds

The imidazole nucleus is a well-established pharmacophore found in numerous clinically used drugs, valued for its ability to engage in various biological interactions. rjptonline.orgjchemrev.comclinmedkaz.orgglobalresearchonline.net The ethyl substitution on the imidazole ring of 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol can influence the compound's lipophilicity and metabolic stability, properties that are critical for drug design. jchemrev.com

This compound serves as a valuable scaffold for the development of new therapeutic agents. Medicinal chemists can modify the ethanol side chain to introduce various pharmacophoric groups, leading to the generation of libraries of new compounds for biological screening. For instance, derivatives of imidazole-containing compounds are being investigated for a wide range of therapeutic applications due to their diverse pharmacological activities. rjptonline.orgjchemrev.comglobalresearchonline.net The structural framework of 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol provides a solid foundation for designing molecules that can interact with specific biological targets, such as enzymes and receptors.

A notable area of research is the development of histamine (B1213489) H3 receptor ligands, where imidazole-containing structures are key. nih.govnih.govdocumentsdelivered.com The structural motif of 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol is analogous to parts of known H3 receptor ligands, suggesting its potential as a starting point for the synthesis of novel modulators of this important therapeutic target.

Applications in Materials Science for Functional Polymers and Composites

In the realm of materials science, the unique properties of the imidazole group are harnessed to create functional polymers and composite materials. The nitrogen atoms in the imidazole ring can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) and coordination polymers. nbinno.com These materials are of significant interest due to their potential applications in gas storage, catalysis, and sensing.

The hydroxyl group of 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol provides a reactive handle for incorporating this moiety into polymer backbones through esterification or etherification reactions. The resulting polymers can exhibit enhanced thermal stability, altered solubility, and the ability to coordinate with metals, leading to materials with tailored properties.

Furthermore, imidazole derivatives are used in the development of ionic liquids, which are salts that are liquid at or near room temperature. nih.govsemanticscholar.org The quaternization of the imidazole nitrogen in 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol can lead to the formation of imidazolium-based ionic liquids. These materials have a wide range of applications, including as solvents for chemical reactions, electrolytes in batteries, and as components in advanced composite materials. nih.govsemanticscholar.orgnih.gov

Development of Chemical Probes and Ligands for Investigating Biological Systems

The ability of the imidazole ring to coordinate with metal ions and participate in hydrogen bonding makes 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol and its derivatives valuable tools for studying biological systems. nbinno.com These molecules can be designed as chemical probes to investigate the structure and function of biomolecules.

By attaching a reporter group, such as a fluorophore or a radioisotope, to the 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol scaffold, researchers can create probes that bind to specific biological targets. These probes can then be used to visualize the localization of the target within cells or to study its interactions with other molecules.

Moreover, the imidazole moiety is a key component of many ligands designed to interact with metal ions in biological systems. nbinno.com The coordination properties of 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol can be exploited to develop ligands that selectively bind to specific metal ions, allowing for the study of their roles in biological processes or for the development of agents that can modulate their activity.

Emerging Research Frontiers and Interdisciplinary Applications

The versatility of 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol continues to open up new avenues of research at the intersection of chemistry, biology, and materials science. Emerging frontiers include its use in the development of novel catalytic systems, where the imidazole moiety can act as a ligand to stabilize and modulate the reactivity of metal catalysts. nbinno.com The catalytic activity of such complexes is being explored in a variety of organic transformations. nbinno.comnih.govrsc.org

In the field of nanotechnology, imidazole-functionalized surfaces and nanoparticles are being investigated for applications in drug delivery and diagnostics. The ability of the imidazole group to interact with biological membranes and to coordinate with metal ions makes it an attractive component for designing targeted delivery systems.

Furthermore, the study of imidazolium-based ionic liquids derived from 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol is an active area of research. nih.govsemanticscholar.org Scientists are exploring their potential as "green" solvents, as well as their applications in biocatalysis and the stabilization of biomolecules. The unique properties of these ionic liquids offer exciting possibilities for developing more sustainable and efficient chemical processes.

Q & A

Q. What are the recommended synthetic pathways for 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1-ethylimidazole with ethylene oxide under basic conditions may yield the target alcohol. Optimization involves controlling reaction temperature (e.g., 40–60°C), solvent polarity (e.g., ethanol or THF), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water mixtures) is critical to achieve high purity (>98%). Analytical validation using (e.g., imidazole proton shifts at δ 7.3–7.5 ppm) and LC-MS is recommended .

Q. How can the molecular structure of 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Crystallize the compound using slow evaporation in a solvent like methanol. Data collection at low temperatures (e.g., 90 K) minimizes thermal motion artifacts. Refinement via SHELXL (for small molecules) or OLEX2 (for workflow integration) ensures accurate bond-length and angle determination. Key validation metrics include R-factor (<5%) and goodness-of-fit (≤1.05) .

Advanced Research Questions

Q. How can enantiomeric purity be assessed if 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol exhibits chirality?

- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection can resolve enantiomers. For crystallographic confirmation, employ Flack’s parameter during refinement to determine absolute configuration. This parameter is robust for non-centrosymmetric structures and avoids false chirality assignments seen with Rogers’ .

Q. What strategies address contradictory crystallographic data, such as disordered ethyl or imidazole moieties?

- Methodological Answer : Disorder modeling in refinement software (e.g., SHELXL) involves partitioning the disordered atoms into multiple sites with occupancy factors summing to 1. Restraints on bond distances and angles (e.g., DFIX and SADI commands) improve model stability. Validate with residual density maps and the Hirshfeld test to ensure no significant unmodeled electron density remains .

Q. How can computational methods predict the biological activity of 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol derivatives?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen derivatives against fungal cytochrome P450 targets (e.g., CYP51). QSAR models trained on imidazole-based antifungals (e.g., miconazole analogs) can prioritize substituents enhancing binding affinity. Descriptors like logP, polar surface area, and H-bond donors/acceptors are critical for bioavailability predictions .

Q. How should researchers reconcile discrepancies in reported antifungal efficacy across studies?

- Methodological Answer : Standardize assays using CLSI or EUCAST guidelines. Variables include inoculum size (1–5 × 10 CFU/mL), incubation time (24–48 hours), and solvent controls (DMSO ≤1%). Cross-validate results with time-kill curves and synergy studies (e.g., checkerboard assays with fluconazole). Statistical analysis (e.g., ANOVA with Tukey’s post-hoc test) identifies significant differences in MIC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.